molecular formula C20H19NO3S B213711 4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide

4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B213711
M. Wt: 353.4 g/mol
InChI Key: INEDNIVMJJYBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPTB and is used in various studies due to its unique properties and potential applications.

Mechanism of Action

MPTB works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, MPTB can reduce inflammation and potentially prevent the development of certain diseases. Additionally, MPTB has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment option for cancer.
Biochemical and Physiological Effects:
MPTB has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. MPTB has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, MPTB has been shown to have neuroprotective effects, potentially making it a treatment option for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPTB in lab experiments is its cost-effectiveness. The synthesis method for MPTB has been optimized to produce high yields, making it a cost-effective option for researchers. Additionally, MPTB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound for use in various studies. One limitation of MPTB is its potential toxicity, as with any chemical compound. Careful handling and proper safety protocols must be followed to ensure the safety of researchers working with MPTB.

Future Directions

There are several future directions for the use of MPTB in scientific research. One potential application is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, MPTB may have potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of MPTB in these areas.

Synthesis Methods

The synthesis of MPTB involves several steps, including the reaction of 3-methoxyphenol with formaldehyde, followed by the reaction of the resulting product with thiophen-2-ylmethylamine and benzoyl chloride. The final product is obtained through purification and isolation processes. This synthesis method has been optimized to produce high yields of MPTB, making it a cost-effective method for its production.

Scientific Research Applications

MPTB has been used in various scientific studies due to its potential applications in the fields of medicine and pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. MPTB has also been used in studies related to the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-17-4-2-5-18(12-17)24-14-15-7-9-16(10-8-15)20(22)21-13-19-6-3-11-25-19/h2-12H,13-14H2,1H3,(H,21,22)

InChI Key

INEDNIVMJJYBHJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CS3

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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